molecular formula C13H9ClN2OS B1496774 5-(2-Chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one CAS No. 36811-58-2

5-(2-Chlorophenyl)-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one

Cat. No. B1496774
Key on ui cas rn: 36811-58-2
M. Wt: 276.74 g/mol
InChI Key: KGLZHWWTAHHNSI-UHFFFAOYSA-N
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Patent
US04155913

Procedure details

150 g (0.51 mol) of 2-aminoacetylamino-3-(o-chlorobenzoyl)-thiophene are dissolved in 2.5 liters of absolute ethanol and 250 ml of glacial acetic acid are added. The solution is heated to reflux with stirring until the reaction has ended (about 5 hours) as indicated by thin-layer chromatography (eluant: ether). The solvent is removed under a vacuum and the product taken up in 2 liters of methylene chloride. The methylene chloride solution is shaken out with dilute aqueous sodium bicarbonate solution, washed with water and evaporated. The product is brought to crystallization, treated with 150 ml of methylene chloride, refluxed and left to crystallize in a refrigerator. After filtration under a vacuum and treatment with ice-cold methylene chloride, pure 5-(o-chlorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one is obtained in the form of bright-yellow crystals, melting point 221°-223° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH:5][C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18])=[O:4].C(O)(=O)C.CCOCC>C(O)C>[Cl:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:11]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[NH:5][C:3](=[O:4])[CH2:2][N:1]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
NCC(=O)NC=1SC=CC1C(C1=C(C=CC=C1)Cl)=O
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
(about 5 hours)
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under a vacuum
STIRRING
Type
STIRRING
Details
The methylene chloride solution is shaken out with dilute aqueous sodium bicarbonate solution
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product is brought to crystallization
ADDITION
Type
ADDITION
Details
treated with 150 ml of methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to crystallize in a refrigerator
FILTRATION
Type
FILTRATION
Details
After filtration under a vacuum and treatment with ice-cold methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1C2=C(NC(CN1)=O)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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